molecular formula C20H30N2O2 B248517 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

Número de catálogo B248517
Peso molecular: 330.5 g/mol
Clave InChI: JRTGVCAXJKNBJM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mecanismo De Acción

As mentioned earlier, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether inhibits GABA transaminase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which can have a variety of effects depending on the specific brain region and neuronal circuitry involved. GABA is known to have inhibitory effects on neuronal activity, and increased GABAergic neurotransmission can lead to reduced excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its effects on GABAergic neurotransmission, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to increase levels of other neurotransmitters such as dopamine and norepinephrine. It has also been shown to have anti-inflammatory effects and to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether is its selectivity for GABA transaminase, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation is that it can be difficult to administer due to its poor solubility in water, which can limit its use in certain experimental paradigms.

Direcciones Futuras

There are several potential future directions for research on 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether. One area of interest is its potential therapeutic effects in neurological and psychiatric disorders, particularly epilepsy and addiction. Another area of interest is its potential as a tool for studying GABAergic neurotransmission and its role in various brain functions. Additionally, there is potential for the development of new compounds based on the structure of 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether that may have improved pharmacokinetic properties and therapeutic potential.

Métodos De Síntesis

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether can be synthesized through a multi-step process involving the reaction of 4-(4-chlorobenzyl)phenol with 3-cyclopentylpropanoyl chloride, followed by the addition of 1-piperazineethanol and sodium hydride. The resulting compound is then methylated using dimethyl sulfate to yield 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether.

Aplicaciones Científicas De Investigación

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been studied extensively in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to reduce seizure activity and increase seizure threshold. In addiction models, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to reduce drug-seeking behavior and attenuate withdrawal symptoms. In anxiety and depression models, 4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether has been shown to have anxiolytic and antidepressant effects.

Propiedades

Nombre del producto

4-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether

Fórmula molecular

C20H30N2O2

Peso molecular

330.5 g/mol

Nombre IUPAC

3-cyclopentyl-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H30N2O2/c1-24-19-9-6-18(7-10-19)16-21-12-14-22(15-13-21)20(23)11-8-17-4-2-3-5-17/h6-7,9-10,17H,2-5,8,11-16H2,1H3

Clave InChI

JRTGVCAXJKNBJM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

SMILES canónico

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.